molecular formula C27H28N2O7 B12450858 N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide

Cat. No.: B12450858
M. Wt: 492.5 g/mol
InChI Key: YVNGRTVYTFVLLN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline core.

Preparation Methods

The synthesis of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide typically involves several steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired compound via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing the tetrahydroisoquinoline core .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it disrupts the quorum sensing signaling pathway in bacteria, thereby inhibiting biofilm formation and bacterial communication . This is achieved through π-anion interactions and alkyl-alkyl interactions with specific amino acid residues .

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C27H28N2O7/c1-32-19-8-6-7-17(11-19)27(31)28-29-25(30)14-18-13-23(35-4)24(36-5)15-20(18)26(29)16-9-10-21(33-2)22(12-16)34-3/h6-13,15,26H,14H2,1-5H3,(H,28,31)

InChI Key

YVNGRTVYTFVLLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CC(=CC=C4)OC)OC)OC)OC

Origin of Product

United States

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